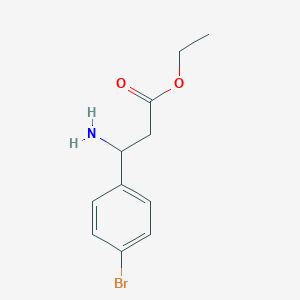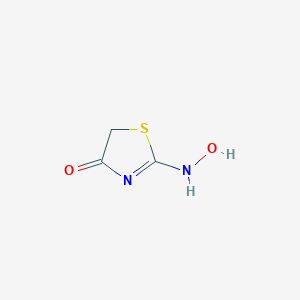![molecular formula C19H24O2 B233031 10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione, also known as tetrahydrogestrinone (THG), is a synthetic anabolic steroid that was developed in the late 1990s. THG is a potent androgen receptor agonist that has been used as a performance-enhancing drug by athletes. Despite its banned status, THG continues to be a topic of interest for scientific research due to its potential therapeutic applications.
Wirkmechanismus
THG acts as an androgen receptor agonist, binding to the androgen receptor and activating it. This leads to an increase in protein synthesis and muscle growth. THG also has anti-catabolic properties, meaning it can prevent the breakdown of muscle tissue. THG has been shown to have a stronger binding affinity for the androgen receptor than testosterone, making it a potent anabolic agent.
Biochemical and Physiological Effects
THG has been shown to have a number of biochemical and physiological effects. Research has shown that THG can increase muscle mass and strength, reduce body fat, and improve athletic performance. THG has also been shown to have anti-inflammatory properties and may be useful in treating conditions such as arthritis and osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
THG has a number of advantages for use in lab experiments. It is a potent androgen receptor agonist, making it useful for studying the effects of androgens on muscle growth and development. THG is also stable and can be easily synthesized, making it readily available for use in experiments. However, THG is a banned substance and its use in experiments may be restricted.
Zukünftige Richtungen
There are a number of future directions for research on THG. One area of interest is the development of new anabolic agents that have fewer side effects than THG. Another area of interest is the use of THG in the treatment of conditions such as arthritis and osteoporosis. Research is also needed to better understand the long-term effects of THG use on health and athletic performance.
Synthesemethoden
THG was first synthesized by chemist Patrick Arnold in 1996. The synthesis of THG involves the conversion of dehydroepiandrosterone (DHEA) to androstenedione, which is then converted to THG through a series of chemical reactions. The synthesis of THG is complex and requires specialized knowledge in organic chemistry.
Wissenschaftliche Forschungsanwendungen
THG has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that THG has anabolic properties that can increase muscle mass and strength. THG has also been shown to have anti-inflammatory properties and may be useful in treating conditions such as arthritis and osteoporosis.
Eigenschaften
Produktname |
10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione |
|---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(10R,13S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1 |
InChI-Schlüssel |
LUJVUUWNAPIQQI-WFZCBACDSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)C=C[C@]34C |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



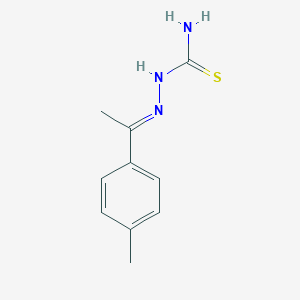
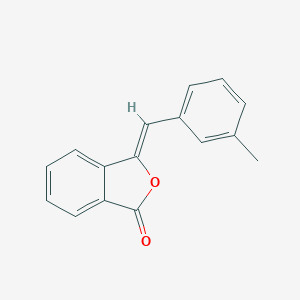
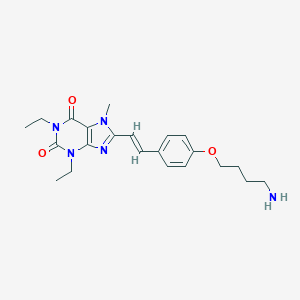
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)


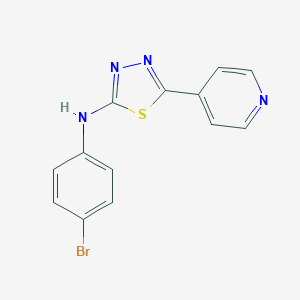

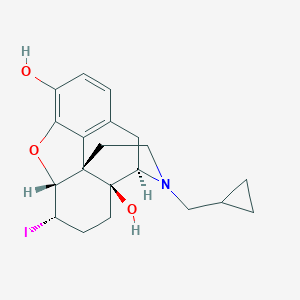
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
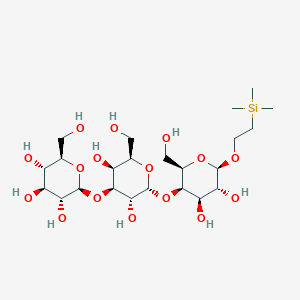
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
